molecular formula C16H11F4N3O2 B3457613 ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B3457613
M. Wt: 353.27 g/mol
InChI Key: UKXFVMDWBFHVFF-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolopyrimidine derivative characterized by:

  • Position 5: A 4-fluorophenyl substituent, contributing electron-withdrawing effects and moderate lipophilicity.
  • Position 7: A trifluoromethyl (-CF₃) group, enhancing metabolic stability and steric bulk.
  • Position 3: An ethyl carboxylate ester (-COOEt), influencing solubility and serving as a synthetic handle for further derivatization.

This compound is synthesized via condensation of 5-amino-4-ethoxycarbonyl-1H-pyrazole with aryl-substituted precursors under acidic conditions, yielding 78% after purification . Its molecular weight is approximately 365.31 g/mol, with a logP value indicative of moderate lipophilicity (predicted XLogP3 ~3.1) .

Properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O2/c1-2-25-15(24)11-8-21-23-13(16(18,19)20)7-12(22-14(11)23)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXFVMDWBFHVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, identified by its CAS number 333761-24-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H11F4N3O2
  • Molecular Weight : 353.27 g/mol
  • Structural Characteristics : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its versatility in drug development.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). For instance, derivatives similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines. Specific findings include:

  • Inhibition Potency : Compounds with similar structures exhibited IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA, comparable to established inhibitors like ribociclib and larotrectinib .
  • Broad-Spectrum Anticancer Activity : Some derivatives achieved a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines, indicating promising anticancer potential .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. In vitro studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Antibacterial Efficacy : Ethyl derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli. For example, one derivative exhibited a zone of inhibition measuring 23 mm against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 312 μM .
  • Mechanism of Action : The observed antimicrobial activity may be attributed to the compound's ability to interfere with bacterial cell wall synthesis or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Key factors influencing their efficacy include:

  • Substituent Effects : The presence of fluorine atoms in the structure enhances lipophilicity and potentially increases binding affinity to target enzymes or receptors.
  • Core Modifications : Variations in the pyrazolo[1,5-a]pyrimidine core can lead to significant differences in biological activity, as seen in various synthesized analogs that have been tested for dual kinase inhibition and anticancer properties .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Kinase Inhibition Study :
    • A series of synthesized compounds were tested for their inhibitory effects on CDK2 and TRKA kinases.
    • Results indicated that some derivatives had IC50 values significantly lower than those of reference compounds, suggesting enhanced potency.
  • Anticancer Efficacy Assessment :
    • A panel of 60 human cancer cell lines was utilized to assess the antiproliferative effects.
    • Notable growth inhibition was observed across multiple cell lines, supporting the compound's potential as an anticancer agent.

Scientific Research Applications

Anticancer Properties

One of the most notable applications of ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is its potential as an anticancer agent. Research indicates that this compound exhibits effective inhibition of cell proliferation in several cancer cell lines. For example:

  • Case Study 1 : In vitro studies demonstrated that the compound significantly inhibits the growth of human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve interference with cell cycle progression and induction of apoptosis .

Neuropharmacological Applications

The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

  • Case Study 2 : In a study examining its effects on neuronal cells, the compound showed promise in reducing oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the structure enhances lipophilicity and bioavailability, which are crucial for drug efficacy. The trifluoromethyl group is particularly important for increasing metabolic stability and potency against targeted biological pathways.

Chemical Reactions Analysis

Reaction Scheme:

Reactants :

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate (15.58 g, 0.1 mol)

  • 1-(4-Fluorophenyl)-4,4,4-trifluorobutanedione (23.4 g, 0.1 mol)

Conditions :

  • Solvent: Glacial acetic acid (50 mL)

  • Temperature: 115°C

  • Duration: 7 hours

Outcome :

  • Yield : 76.63%

  • Product: Yellow-green needle-like solid (27.05 g)

  • Key structural confirmation: NMR and mass spectrometry .

Mechanism:

The reaction proceeds via nucleophilic attack of the amino group on the β-diketone, followed by cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine core. The trifluoromethyl and 4-fluorophenyl groups remain intact during this process .

Hydrolysis to Carboxylic Acid

The ethyl ester group undergoes alkaline hydrolysis to yield 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .

Reaction Scheme:

Reactants :

  • Ethyl ester derivative (1 eq)

  • NaOH (10% w/v in ethanol)

Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux

  • Duration: 2–4 hours

Outcome :

  • Yield : 85–90% (estimated from analogous reactions)

  • Product: Carboxylic acid derivative, confirmed by loss of ester peaks in NMR .

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic substitution reactions, enabling the introduction of diverse substituents.

Example: Aminolysis to Amide Derivatives

Reactants :

  • Ethyl ester derivative (1 eq)

  • 3-Hydroxyadamantylamine

Conditions :

  • Solvent: DMF or DCM

  • Catalyst: HATU or EDCI

  • Temperature: Room temperature to 60°C

Outcome :

  • Yield : 70–75% (patent data)

  • Product: 5-(4-Fluorophenyl)-N-1-(3-hydroxyadamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Significance: Improved pharmacokinetic properties due to adamantyl group .

Halogenation and Functionalization

While direct halogenation data for this compound is limited, analogous pyrazolo[1,5-a]pyrimidines undergo electrophilic substitution at the 3-position.

General Reaction:

Reactants :

  • Pyrazolo[1,5-a]pyrimidine derivative

  • NXS (N-bromosuccinimide or N-iodosuccinimide)

Conditions :

  • Solvent: DCM or THF

  • Temperature: 0°C to room temperature

Outcome :

  • Typical Yield : 60–80% for bromo/iodo derivatives

  • Application: Halogenated derivatives serve as Suzuki coupling precursors .

Comparative Reactivity Table

Reaction Type Conditions Yield Key Product
CyclocondensationGlacial acetic acid, 115°C, 7h76.63%Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Ester Hydrolysis10% NaOH/EtOH, reflux85–90%Carboxylic acid derivative
Amide FormationHATU, DMF, 60°C70–75%Adamantylamide conjugate
Halogenation (Analogue)NBS, DCM, 0°C65%3-Bromo-pyrazolo[1,5-a]pyrimidine

Stability and Degradation Pathways

  • Thermal Stability : Stable up to 200°C; decomposition observed at higher temperatures .

  • Hydrolytic Sensitivity : The ester group hydrolyzes slowly in aqueous acidic conditions (t1/2 > 24h at pH 3) but rapidly in basic media .

  • Photostability : No significant degradation under UV light (λ = 254 nm, 48h) .

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Key Differences
Target Compound 4-Fluorophenyl Balances electron-withdrawing effects and steric bulk.
Ethyl 5-(3-methoxyphenyl)-7-CF₃ analog 3-Methoxyphenyl Methoxy group increases electron-donating capacity and solubility but reduces metabolic stability .
5-(4-Nitrophenyl)-7-CF₃ analog (3f) 4-Nitrophenyl Nitro group enhances electron-withdrawing effects, potentially improving binding affinity but increasing toxicity risks .
5-Cyclopropyl-7-CF₃ analog Cyclopropyl Smaller substituent reduces steric hindrance, possibly improving target access but lowering lipophilicity .

Substituent Variations at Position 7

Compound Name Substituent at Position 7 Key Differences
Target Compound Trifluoromethyl (-CF₃) High metabolic stability and strong electron-withdrawing effects.
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl) analog Difluoromethyl (-CHF₂) Reduced steric bulk and electronic effects compared to -CF₃, altering pharmacokinetics .
7-Unsubstituted pyrazolopyrimidine Hydrogen Lacks -CF₃’s stabilizing effects, leading to shorter half-life in vivo .

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Key Differences
Target Compound Ethyl carboxylate (-COOEt) Enhances solubility and serves as a precursor for hydrolysis to carboxylic acid.
3-Phenyl-5-(4-methoxyphenyl) analog (11a) Phenyl Increased hydrophobicity may improve membrane permeability but reduce solubility .
3-Carboxylic acid derivative Carboxylic acid (-COOH) Higher polarity improves water solubility but complicates synthetic stability .

Spectral and Physicochemical Data

Property Target Compound Ethyl 7-(3-CF₃-phenyl) analog 5-(4-Nitrophenyl)-7-CF₃ analog
Molecular Weight ~365.31 g/mol 365.31 g/mol 363.80 g/mol
Melting Point Not reported >340°C (decomposes) 334–336°C
1H NMR (δ, ppm) Aromatic ~7.5–8.2 Aromatic ~7.6–8.5 Aromatic ~7.8–8.7 (nitro group)

Pharmacological and Industrial Relevance

  • Target Compound : The 4-fluorophenyl and -CF₃ groups make it a candidate for kinase inhibition or antimicrobial applications, leveraging fluorine’s bioisosteric properties .
  • Discontinued Analogs : Ethyl 5-(4-bromophenyl)-7-CF₃ analog (CAS: 218449-99-1) was discontinued, likely due to bromine’s toxicity risks .
  • Agricultural Chemistry : Pyrazolopyrimidines with -CF₃ substituents are explored as herbicides, though the target compound’s ester group may limit field stability compared to carboxylic acid derivatives .

Q & A

Q. What are the validated synthetic routes for ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate?

Synthesis typically involves cyclocondensation of aminopyrazole precursors with trifluoromethyl-substituted β-ketoesters. A common method includes refluxing 5-amino-3-(4-fluorophenyl)pyrazole with ethyl 4,4,4-trifluoroacetoacetate in pyridine for 6–8 hours, followed by purification via column chromatography (yields ~60–70%). Key steps:

  • Precursor preparation : 5-amino-3-(4-fluorophenyl)pyrazole synthesized via diazo coupling .
  • Cyclization : Pyridine acts as both solvent and base, facilitating ring closure .
  • Purification : Ethanol or dioxane recrystallization ensures >95% purity .

Q. How is structural confirmation achieved for this compound?

A combination of spectroscopic and crystallographic methods:

  • NMR : 1H^1H NMR shows distinct signals for the ethyl ester (δ 1.35–1.40 ppm, triplet; δ 4.35–4.40 ppm, quartet) and fluorophenyl protons (δ 7.20–7.60 ppm) .
  • X-ray crystallography : Monoclinic crystal system (space group P21_1/c) with unit cell parameters a = 9.08 Å, b = 9.06 Å, c = 27.26 Å, β = 99.46° confirms planar pyrazolo[1,5-a]pyrimidine core and trifluoromethyl orientation .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content match theoretical values (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction yields across studies?

Discrepancies in yields (e.g., 62% vs. 70% in similar syntheses ) often stem from solvent polarity or temperature variations. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) optimize transition states:

  • Solvent effects : Pyridine’s high polarity stabilizes intermediates, reducing side reactions .
  • Temperature control : Simulations predict optimal reflux temperatures (110–120°C) to minimize decomposition .
  • Validation : Experimental yields align with computed activation energies (ΔG‡ ≤ 25 kcal/mol) .

Q. What crystallographic parameters inform this compound’s intermolecular interactions?

Single-crystal X-ray data reveal:

  • Packing motifs : Trifluoromethyl groups engage in C–F···H–C interactions (2.6–3.0 Å), stabilizing the lattice .
  • Dihedral angles : Fluorophenyl and pyrimidine rings form a 15–20° angle, influencing π-stacking .
  • Hydrogen bonds : N–H···O interactions between amine and ester groups (2.8 Å) enhance thermal stability .

Table 1 : Selected Crystallographic Data

ParameterValue
Space groupP21_1/c
Unit cell volume (ų)2212.7
Z4
R factor0.055

Q. How do reaction mechanisms differ for trifluoromethyl vs. methyl substituents?

Trifluoromethyl groups alter electron density and steric effects:

  • Electron-withdrawing effect : Accelerates cyclization via enhanced electrophilicity at C-7 .
  • Steric hindrance : Reduces byproduct formation (e.g., dimerization) compared to bulkier methyl groups .
  • Kinetic studies : Pseudo-first-order rate constants (kobsk_{\text{obs}}) for trifluoromethyl derivatives are 1.5× higher than methyl analogs .

Q. How can researchers address data reproducibility in SAR studies?

  • Standardized assays : Use consistent kinase inhibition protocols (e.g., ATP concentration fixed at 1 mM) .
  • Control experiments : Compare with reference compounds (e.g., staurosporine for IC50_{50} validation) .
  • Statistical validation : Triplicate measurements with ±5% error margins reduce variability .

Methodological Challenges

Q. How to resolve contradictions in 19F^{19}\text{F}19F NMR chemical shifts for fluorinated analogs?

  • Solvent calibration : Use CDCl3_3 with 0.05% TMS for consistent referencing .
  • Temperature effects : Shifts vary by 0.1 ppm/°C; maintain 298 K during acquisition .
  • DFT-predicted shifts : B3LYP/6-311++G** calculations align with experimental δ values (±2 ppm) .

Q. What advanced techniques validate metabolic stability in vitro?

  • LC-MS/MS : Monitor parent compound depletion in human liver microsomes (HLM) over 60 minutes .
  • CYP inhibition assays : IC50_{50} values for CYP3A4 and CYP2D6 indicate low interaction risk (<10 μM) .
  • Half-life (t1/2t_{1/2}) : Trifluoromethyl groups enhance stability (t1/2t_{1/2} ≥ 120 min vs. 30 min for non-fluorinated analogs) .

Data-Driven Insights

  • Synthetic optimization : Pyridine reflux improves yields by 15% over DMF .
  • Bioactivity : IC50_{50} values against Aurora kinase A range from 0.8–3.2 μM, dependent on fluorophenyl substitution .
  • Thermal stability : Decomposition onset at 220°C (TGA) correlates with crystallographic packing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

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